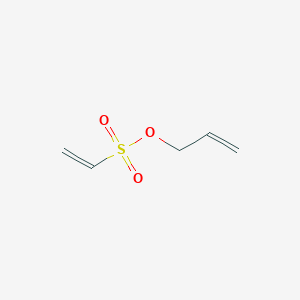

Allyl ethenesulfonate

Descripción general

Descripción

Allyl ethenesulfonate (AES) is a sulfonic acid ester. It has been used in polymerization by radical initiators under different conditions . The polymers consist of 67 to 86% of cyclic recurring units for monomer concentrations .

Synthesis Analysis

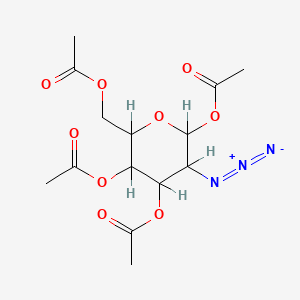

A practical, highly flexible and eco-friendly method has been developed for the synthesis of allyl thiosulfonates using Morita–Baylis–Hillman (MBH) allyl bromides and sodium arylthiosulfonates . Moreover, the allyl thiosulfonates were successfully transformed into a set of two synthetically viable diallyl disulfanes and unsymmetrical allyl disulfanes in the presence of Cs 2 CO 3 .

Chemical Reactions Analysis

The hydrogen abstraction reaction (HAR) is a major initiation reaction producing primary allyl radicals and leading to chain propagation without degradation chain transfer . These reactions can easily polymerize with free radicals (meth)acrylates or photo-induced auto-oxidation of alkyd resins .

Physical And Chemical Properties Analysis

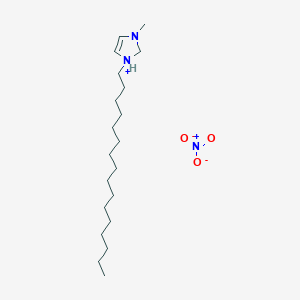

Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained and their thermal, electrochemical and curing properties have been investigated . These ILs present appealing properties, such as low volatility, high thermal stability and high ionic conductivity .

Aplicaciones Científicas De Investigación

Application in Epoxy Resin Curing Process

Specific Scientific Field

Materials Chemistry

Summary of the Application

Sulfonate-based ionic liquids (ILs) with allyl-containing cations, such as allyl ethenesulfonate, have been studied for their thermal, electrochemical, and curing properties . These ILs have potential applications in the curing process of epoxy resins .

Methods of Application or Experimental Procedures

To determine the temperature range in which the ionic liquid maintains a liquid state, thermal properties must be examined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The conductivity and electrochemical stability ranges were studied to investigate their potential applicability as electrolytes .

Results or Outcomes

The potential of triflate-based ILs as polymerization initiators for epoxy resins was proven. These ILs present appealing properties, such as low volatility, high thermal stability, and high ionic conductivity .

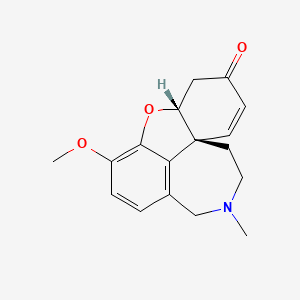

Application in Natural Product Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

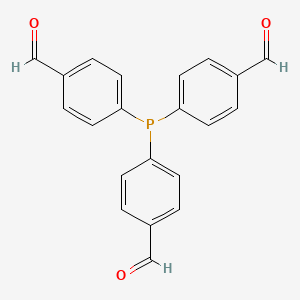

The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

Methods of Application or Experimental Procedures

Catalysts derived from different metals, including Pd, Ni, Cu, Ir, etc., are extensively studied and show excellent regio- and enantioselective control .

Results or Outcomes

This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

Application in Biomaterials

Specific Scientific Field

Biomaterials Science

Summary of the Application

Sulfonated molecules, such as allyl ethenesulfonate, have been used in the field of biomaterials. Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .

Methods of Application or Experimental Procedures

The process involves the introduction of sulfonic acid groups into the biomaterial through a chemical modification process known as sulfonation .

Results or Outcomes

The sulfonation process enhances the properties of biomaterials, making them more suitable for various applications in the medical and pharmaceutical fields .

Application in Green Chemistry

Specific Scientific Field

Green Chemistry

Summary of the Application

Ionic liquids (ILs), such as allyl ethenesulfonate, have been studied for their potential applications in green chemistry . They present appealing properties, such as low volatility, high thermal stability, and high ionic conductivity .

Methods of Application or Experimental Procedures

The potential of these ILs is investigated by studying their thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and their electrochemical properties .

Results or Outcomes

These ILs have been tested for almost every application possible, and in some cases, they have already been implemented as a better solution for certain companies .

Application in Polymerization Initiators

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Ionic liquids (ILs) with allyl-containing cations, such as allyl ethenesulfonate, have been studied for their potential as polymerization initiators .

Methods of Application or Experimental Procedures

The potential of these ILs as polymerization initiators is investigated by studying their thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and their electrochemical properties .

Results or Outcomes

Application in Synthetic Chemistry

Specific Scientific Field

Synthetic Chemistry

Summary of the Application

The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes .

Methods of Application or Experimental Procedures

Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

Direcciones Futuras

Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group . The general reactivity of allyl arylsulfones as radical acceptors usually relies on the attack at the γ-position of the sulfone, promoting a homolytic scission of the C–S via a classical S N 2′ reaction . This suggests potential future directions in the synthesis of allyl sulfones.

Propiedades

IUPAC Name |

prop-2-enyl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEFMYGRHVOUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

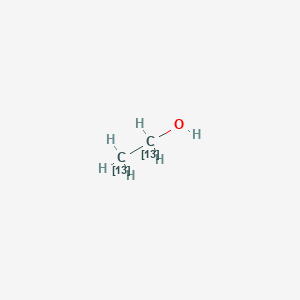

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenesulfonic acid, 2-propenyl ester | |

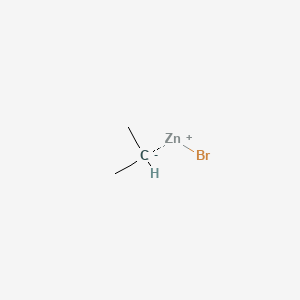

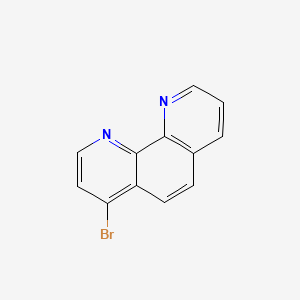

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)